molecular formula C12H8N2 B1213846 Benzo[f]quinoxaline CAS No. 230-33-1

Benzo[f]quinoxaline

Cat. No.: B1213846
CAS No.: 230-33-1
M. Wt: 180.2 g/mol
InChI Key: YUFRAQHYKKPYLH-UHFFFAOYSA-N
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Description

Benzo[f]quinoxaline is a heterocyclic aromatic organic compound that consists of a fused benzene ring and a quinoxaline ring. This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The structure of this compound includes a benzene ring fused to a pyrazine ring, making it a significant compound in the study of heterocyclic chemistry.

Mechanism of Action

While the specific mechanism of action for Benzo[f]quinoxaline is not mentioned in the retrieved papers, quinoxalines are known to demonstrate a wide range of physicochemical and biological activities .

Safety and Hazards

Benzo[f]quinoxaline should be handled with care. It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing. It should be kept away from heat, sparks, and flame .

Future Directions

Quinoxalines have been the subject of extensive research due to their emergence as an important chemical moiety. They have a wide range of applications in natural products, biologically active synthetic drug candidates, and optoelectronic materials. Future developments are expected in the synthesis of quinoxalines under transition-metal-free conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[f]quinoxaline can be synthesized through several methods, including:

    Condensation Reactions: One common method involves the condensation of ortho-diamines with 1,2-diketones.

    Cyclization Reactions: Another approach is the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to achieve high yields and purity, often employing catalysts and controlled temperatures to facilitate the process.

Chemical Reactions Analysis

Types of Reactions: Benzo[f]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like IBX and conditions involving mild temperatures are commonly used.

    Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) under hydrogen gas is a typical method.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and other derivatives with potential biological and industrial applications.

Comparison with Similar Compounds

Properties

IUPAC Name

benzo[f]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c1-2-4-10-9(3-1)5-6-11-12(10)14-8-7-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFRAQHYKKPYLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC=CN=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177553
Record name Benzoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230-33-1
Record name Benzoquinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000230331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo[f]quinoxaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48954
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZOQUINOXALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7UJG79BN9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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